molecular formula C16H17N3OS B2579971 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile CAS No. 320423-13-0

3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile

Cat. No. B2579971
CAS RN: 320423-13-0
M. Wt: 299.39
InChI Key: LEUTWQPBJCVGIX-UKTHLTGXSA-N
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Description

3-[2-(Ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile is a synthetic molecule belonging to the family of imidazoles. It is a heterocyclic compound containing a five-membered ring of carbon and nitrogen atoms. This molecule has a wide range of applications in the field of biochemistry and pharmacology, and has been studied for its potential in drug discovery and development.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is involved in the synthesis of various heterocyclic compounds. For instance, it plays a role in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline through the reaction of related compounds. The process involves oxidation and treatment with sodium hydride leading to various derivatives (Pokhodylo & Obushak, 2019). Similarly, it's used in synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate as a catalyst, highlighting its utility in green and efficient synthesis methods (Moosavi-Zare et al., 2013).

Corrosion Inhibition

Interestingly, derivatives of the compound have shown promising results as corrosion inhibitors. A study evaluated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. These compounds demonstrated protective layer formation on mild steel surfaces, indicating their potential use in protecting against corrosion (Ammal et al., 2018).

Antimicrobial and Cytotoxic Activities

Some derivatives have been studied for their antimicrobial and cytotoxic activities. For instance, Schiff base ligands derived from similar compounds showed moderate activity against certain bacteria and fungi (Vinusha et al., 2015). Furthermore, heteroaryl-acrylonitriles synthesized from related compounds were screened for antibacterial and cytotoxic activities, showing potential as therapeutic agents (Sączewski et al., 2008).

Physicochemical Properties

The compound and its derivatives have been part of studies focusing on their physicochemical properties. Research on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles revealed insights into the physicochemical behavior of these compounds, further emphasizing their significance in scientific research (Ammal et al., 2018).

properties

IUPAC Name

(Z)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)-2-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-4-21-16-18-11-14(19(16)2)9-13(10-17)12-5-7-15(20-3)8-6-12/h5-9,11H,4H2,1-3H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUTWQPBJCVGIX-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=C(C#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=C(\C#N)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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